3-methyl-N,N-bis(propan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N,N-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-8-6-7-12(5)9-13/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBLNXWRAQUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Engineering for 3 Methyl N,n Bis Propan 2 Yl Aniline
Direct N-Alkylation Approaches for the Formation of 3-methyl-N,N-bis(propan-2-yl)aniline
The primary route for synthesizing this compound involves the direct N-alkylation of 3-methylaniline (m-toluidine). This can be achieved through several key strategies, including advanced catalytic methods and classical chemical reactions.
Catalytic N-Alkylation Strategies (e.g., using transition metal catalysts like tungsten or copper)
The use of transition metal catalysts for the N-alkylation of amines with alcohols is a prominent green chemistry approach, as it utilizes readily available and non-toxic alcohols as alkylating agents and generates water as the only significant byproduct. chemrxiv.org This process, often termed the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) reaction, involves a cascade of oxidation, condensation, and reduction steps all facilitated by a single catalyst. sci-hub.senih.gov
For the synthesis of a sterically hindered amine like this compound, the choice of catalyst is critical. Tungsten and copper-based systems have demonstrated efficacy in the N-alkylation of anilines. sci-hub.sersc.org A noteworthy tungsten-based system, W(phen)(CO)4 (where phen is 1,10-phenanthroline), has been reported as a practical and accessible catalyst for the N-alkylation of a wide array of amines and alcohols. nih.govchemrxiv.org This system is particularly effective for challenging substrates with significant steric hindrance. chemrxiv.orgsci-hub.se Similarly, copper catalysts, such as copper-chromite, have been employed for the N-alkylation of aniline (B41778) with alcohols, operating under relatively low pressure and temperature conditions. tsijournals.com
| Catalyst System | Substrates | Key Features | Reference |
| W(phen)(CO)4 | Anilines, Primary Alcohols | Phosphine-free, tolerates sterically hindered substrates, operates via Borrowing Hydrogen mechanism. | sci-hub.se, nih.gov |
| Copper-Chromite | Aniline, Benzyl Alcohol | Operates at lower pressure/temperature, suitable for alcohol-based N-alkylation. | , tsijournals.com |
| Cu(OAc)2 | Ketones, Anilines | Inexpensive catalyst for reductive amination using molecular hydrogen. | rsc.org |
| Pd@[nBu4][Br] | Aniline, Benzyl Alcohol | Nanoparticle system, additive-free reaction via Borrowing Hydrogen method. | nih.gov |
The successful synthesis of highly substituted, sterically crowded amines is heavily dependent on the catalyst's ability to accommodate bulky substrates. The ligand sphere around the metal center plays a crucial role in this. For instance, the aforementioned W(phen)(CO)4 system is phosphine-free, which can be advantageous in certain catalytic applications. chemrxiv.orgchemrxiv.org The 1,10-phenanthroline (B135089) ligand helps to create a robust catalytic environment capable of handling sterically demanding reactants. sci-hub.se
In other systems, such as those involving iridium, the strong electron-donating effect of monophosphine ligands has been shown to contribute to high catalytic activity. nih.gov The design of catalysts for preparing sterically hindered anilines often involves careful selection of ligands, such as diphosphine ligands with copper(I) triflate, to create a system that is both active and tolerant of a wide range of functional groups under mild conditions. nih.gov The steric properties of the amine itself, characterized by its shape and the deviation from ideal sp³ hybridization at the nitrogen atom, influence the reaction's feasibility. rsc.org Excessive steric hindrance can lead to the nitrogen atom adopting a more planar geometry, which impacts its reactivity. rsc.org
The "borrowing hydrogen" mechanism is central to the catalytic N-alkylation of amines with alcohols. chemrxiv.orgsci-hub.se Experimental and computational studies have provided a plausible reaction mechanism for tungsten-catalyzed N-alkylation. sci-hub.se The catalytic cycle is generally understood to proceed through three main stages: chemrxiv.orgsci-hub.senih.gov
Alcohol Dehydrogenation: The precatalyst is activated, often by the dissociation of a ligand like CO. The alcohol coordinates to the metal center and undergoes dehydrogenation (oxidation) to form the corresponding aldehyde (in this case, acetone (B3395972) from propan-2-ol) and a metal-hydride species.
Imine Formation: The newly formed aldehyde reacts with the amine (m-toluidine) in a condensation reaction to produce an imine intermediate, releasing a molecule of water.
Imine Hydrogenation: The metal-hydride species, formed in the first step, then reduces the imine back to the target N-alkylated amine. This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
This entire cascade occurs in one pot, making it an atom-economical and efficient process. chemrxiv.org
Reductive Amination Protocols for the Incorporation of Isopropyl Groups
Reductive amination is a powerful and widely used method for forming C-N bonds. acs.org To synthesize this compound, this protocol would involve the reaction of m-toluidine (B57737) with two equivalents of acetone, followed by reduction. The reaction typically proceeds in a one-pot fashion where the amine and ketone first form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), being common choices in the laboratory. youtube.comacsgcipr.org Catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst is another effective method, particularly in industrial settings. youtube.com A copper-catalyzed reductive amination using environmentally friendly H₂ has been developed for reacting various ketones with anilines. rsc.org
| Reactants | Reagents | Key Features | Reference |
| m-Toluidine, Acetone | NaBH₃CN or NaBH₄ | Forms an intermediate imine/enamine which is then reduced; a common lab-scale method. | youtube.com |
| m-Toluidine, Acetone | H₂, Copper Catalyst (e.g., Cu(OAc)₂) | Utilizes environmentally benign molecular hydrogen as the reductant. | rsc.org |
| ortho-Vanillin, para-Toluidine | NaBH₄ | Example of a three-step sequence involving imine formation and reduction. | acs.org |
Functionalization of Precursor Aniline Derivatives to Yield this compound
An alternative, though less common, synthetic strategy would involve the functionalization of a pre-existing aniline derivative. For example, one could theoretically start with N,N-diisopropylaniline and introduce a methyl group at the meta-position of the benzene (B151609) ring. However, electrophilic aromatic substitution reactions to achieve such regioselectivity are often complex and can lead to mixtures of ortho, meta, and para isomers. A more plausible, yet still indirect, route could involve the synthesis of N,N-diisopropylaniline from the reaction of diisopropylamine (B44863) with a suitable bromobenzene (B47551) derivative, as has been described for the unsubstituted analogue. chemicalbook.com Subsequent modification of the aromatic ring would then be necessary. Given the efficiency and directness of the methods starting from m-toluidine, these precursor functionalization routes are generally less favored for preparing this specific compound.
Regioselective Introduction of the 3-Methyl Group on N,N-bis(propan-2-yl)aniline
The introduction of a methyl group at the meta-position of N,N-bis(propan-2-yl)aniline, also known as N,N-diisopropylaniline, demands a regioselective approach to overcome the ortho- and para-directing nature of the diisopropylamino group.
One potential, though less direct, strategy involves the use of blocking groups to guide the methylation to the desired 3-position. However, a more direct approach might utilize advanced catalytic systems that can override the inherent electronic preferences of the substrate.
A plausible, albeit multi-step, synthetic route could begin with the halogenation of N,N-diisopropylaniline. nih.gov The strong activating nature of the N,N-dialkylamino group typically directs electrophilic substitution to the para position. Should the para position be blocked, ortho substitution might occur. To achieve meta-substitution, one might need to start from a different precursor. For instance, starting with a nitrobenzene (B124822) derivative where the methyl group is already in the desired meta position relative to a group that can be converted to the diisopropylamino moiety would be a more logical approach.
Strategies for N,N-bis(propan-2-yl) Moiety Introduction onto 3-Methylaniline
A more common and direct approach to synthesizing this compound involves the N-alkylation of 3-methylaniline (m-toluidine). This can be achieved through several methods, each with its own set of advantages and challenges.
Classical N-Alkylation: The reaction of 3-methylaniline with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base is a traditional method. The base is necessary to neutralize the hydrohalic acid byproduct. However, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. tsijournals.com
Reductive Amination: A more controlled and widely used method is the reductive amination of 3-methylaniline with acetone. In this two-step, one-pot process, 3-methylaniline first reacts with acetone to form an intermediate imine or enamine, which is then reduced in situ to the desired N-isopropylaniline. Repeating this process leads to the formation of this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
A patent describes a method for preparing N,N-dialkylaniline compounds by reacting an aniline compound with an alkyl p-toluenesulfonate under alkaline conditions. google.com This method boasts high yield and purity and is suitable for industrial-scale production. google.com
The use of alcohols as alkylating agents in the presence of a catalyst is another industrially significant approach. tsijournals.com While methanol (B129727) is commonly used for N-methylation, the principles can be extended to other alcohols like isopropanol. researchgate.net Copper-chromite catalysts have been shown to be effective for N-alkylation of anilines with alcohols under relatively low pressure and temperature conditions. tsijournals.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free and Aqueous-Phase Methodologies
Conducting reactions in the absence of organic solvents or in water significantly reduces the environmental impact.
Solvent-Free Synthesis: Some reactions, such as the reaction of thioamides with sulfonyl azides, have been successfully carried out under solvent-free conditions, offering a promising avenue for greener synthesis. nih.gov Organocatalytic conjugate additions have also been developed under solvent-free conditions at room temperature, highlighting the potential for robust and environmentally friendly processes. nih.gov The Biginelli reaction, used for synthesizing dihydropyrimidinones, has been performed at room temperature in common fruit juice, demonstrating an innovative and eco-friendly approach. ijarsct.co.in
Aqueous-Phase Synthesis: Biocatalytic approaches often utilize aqueous media, reducing the reliance on organic solvents. acs.org The use of water as a solvent is a key principle of green chemistry, and its application in aniline synthesis is an area of active research.
Biocatalytic Approaches to Aniline Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous environments.
Nitroreductases: The reduction of aromatic nitro compounds to anilines can be achieved using nitroreductase biocatalysts. acs.org This method avoids the need for high-pressure hydrogen gas and precious-metal catalysts, which are often energy-intensive and can have negative environmental impacts. acs.org A continuous biocatalytic methodology using an immobilized nitroreductase has been demonstrated for the synthesis of various anilines. acs.org
Transaminases and Amine Dehydrogenases: These enzymes are widely used for the synthesis of chiral amines. youtube.com Transaminases can convert ketones directly to amines, while amine dehydrogenases are used in reductive amination processes. youtube.comnih.gov Engineered enzymes have expanded the scope of biocatalytic amine synthesis to a wide range of substrates. youtube.comnih.gov
Comparative Analysis and Optimization of Synthetic Pathways for this compound
The choice of the optimal synthetic pathway for this compound depends on several factors, including desired scale, purity requirements, cost, and environmental considerations.
| Synthetic Pathway | Alkylating Agent | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| N-Alkylation of 3-Methylaniline | Isopropyl Halide | Base | Simple procedure | Poor selectivity, potential for over-alkylation tsijournals.com |
| Reductive Amination | Acetone | NaBH₄, NaBH₃CN, or H₂/Catalyst | High selectivity, controlled reaction | Use of stoichiometric reducing agents or high-pressure hydrogenation |
| Alkylation with Alkyl p-toluenesulfonate | Isopropyl p-toluenesulfonate | Base | High yield and purity, suitable for industrial scale google.com | Requires preparation of the alkylating agent |
| Catalytic Alkylation with Alcohol | Isopropanol | Copper-Chromite or other metal catalysts | Atom economical, uses readily available alcohol tsijournals.com | May require high temperatures and pressures, catalyst development needed |
| Biocatalytic Synthesis (from Nitroarene) | - | Nitroreductase | Sustainable, mild conditions, high chemoselectivity acs.org | Enzyme stability and activity can be a limitation |
Optimization of Reaction Conditions:
For any chosen pathway, optimization of reaction conditions is crucial to maximize yield and purity while minimizing byproducts. This can involve adjusting parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. For instance, in the catalytic alkylation of aniline with methanol, the reaction temperature significantly influences the selectivity between N-alkylation and C-alkylation. researchgate.net Similarly, the optimization of process parameters for the vapor phase methylation of aniline over a solid acid catalyst was shown to significantly improve conversion and selectivity. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Methyl N,n Bis Propan 2 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
High-resolution NMR spectroscopy serves as a powerful tool to probe the conformational dynamics of 3-methyl-N,N-bis(propan-2-yl)aniline in solution.
Elucidation of Rotational Barriers Around the C(aryl)-N Bond
The rotation around the C(aryl)-N bond in aniline (B41778) derivatives is a key conformational process. In molecules like N-benzhydrylformamides, the internal rotation around the C-N bond within the formamide (B127407) group is slow due to conjugation between the nitrogen and the carbonyl group. mdpi.com This results in the observation of separate signals for different conformers in the ¹H NMR spectra at room temperature. mdpi.com For N-isopropyl-N-methylpropargylamine, dynamic NMR studies have been employed to investigate the inversion-rotation process at the pyramidal nitrogen, revealing a Gibbs free energy of activation (ΔG‡) of 7.7 ± 0.1 kcal/mol. nih.gov Theoretical calculations, such as those using DFT methods, can complement experimental data by determining the rotational barriers. mdpi.com For instance, the rotational barrier of a formyl group in N-benzhydrylformamide and its derivatives has been calculated using DFT. mdpi.com In the case of N-vinyl nitrones, the barrier to internal rotation around the C–N single bond was calculated to be about 6 kcal/mol. researchgate.net
Investigation of Steric Hindrance Effects on Spectroscopic Signatures
Steric hindrance significantly influences the NMR spectra of substituted anilines. The presence of bulky substituents, such as isopropyl groups on the nitrogen atom and a methyl group on the aromatic ring in this compound, can lead to distinct spectroscopic signatures. Ortho-substitution in N,N-dimethylaniline, for example, causes a notable shift in its ¹⁵N-NMR signal, which is attributed to the torsional distortion of the dimethylamino group and a subsequent decrease in electron delocalization. mdpi.com This steric inhibition of resonance is a common phenomenon in sterically hindered anilines. acs.org The chemical shift of the H-6' proton in ortho-substituted anilides is observed at very low fields, a deshielding effect that is influenced by intramolecular hydrogen bonding. researchgate.net
Advanced 2D NMR Techniques for Structural Confirmation
A suite of advanced 2D NMR techniques is indispensable for the unambiguous structural confirmation of complex molecules like this compound. numberanalytics.comomicsonline.org These techniques provide detailed information about atomic connectivity and spatial relationships. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing the connectivity of spin systems within the molecule. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ¹⁵N) they are attached to, providing a clear map of C-H and N-H connectivities. numberanalytics.comacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei through space, which is vital for determining the preferred conformation and stereochemistry of the molecule. numberanalytics.com
These 2D NMR methods, when used in combination, allow for a comprehensive and precise determination of the molecular structure. numberanalytics.comomicsonline.org
Vibrational Spectroscopy (IR and Raman) for Analysis of Intramolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the intramolecular interactions and functional groups present in this compound. biointerfaceresearch.comspectroscopyonline.com
The vibrational modes of aniline and its derivatives have been extensively studied. materialsciencejournal.orgresearchgate.net For instance, in aniline, the C-N stretching vibration has been assigned in the IR spectrum. materialsciencejournal.org In substituted anilines, the characteristic vibrational frequencies can be influenced by the nature and position of the substituents. researchgate.net
A comparison of IR and Raman spectra can be particularly informative due to their different selection rules. youtube.com While IR spectroscopy detects vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. youtube.comnih.gov This complementarity allows for a more complete vibrational analysis. For example, symmetric vibrations in molecules with a center of inversion are often Raman active and IR inactive, and vice versa (the rule of mutual exclusion). youtube.com
The typical spectral regions for key functional groups are as follows:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2850 cm⁻¹ region.
C=C stretching: Aromatic ring C=C stretching vibrations usually appear in the 1650-1430 cm⁻¹ range. researchgate.net
C-N stretching: The C-N stretching vibration in aromatic amines is generally found in the 1350-1250 cm⁻¹ region.
C-H bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. biointerfaceresearch.comcore.ac.uk
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. nih.gov
In the electron impact (EI) mass spectra of N,N-dialkylaminoethyl chlorides and their derivatives, the primary fragmentation is often a β-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. nih.gov The abundance of the resulting fragment ions can depend on the size and structure of the alkyl groups attached to the nitrogen. nih.gov For some N,N-dialkylamino compounds, α-cleavage fragment ions are also observed. nih.gov
The fragmentation of related heterocyclic systems, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, has been shown to be significantly influenced by the nature of the substituents on the ring. arkat-usa.org The fragmentation can involve bond ruptures and skeletal rearrangements, leading to the formation of odd-electron ions. arkat-usa.org In the case of amitraz (B1667126) and its degradation products, fragmentation pathways have been proposed based on mass spectral data, often involving the cleavage of weaker bonds in the molecule. researchgate.net
The general fragmentation pattern for N,N-dialkylanilines often involves the loss of an alkyl group or cleavage of the bond between the nitrogen and the aromatic ring. The presence of the methyl group on the aromatic ring in this compound would also influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Adducts
X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, information on related structures provides valuable insights.
For instance, the crystal structure of a diethylamine (B46881) adduct of a cyclic(alkyl)(amino)carbene (CAAC) derived from 2-(2,6-diisopropylphenyl)amine has been determined. chapman.edu This demonstrates the ability of bulky aniline derivatives to form stable adducts. The crystal structure of N,N'-bis-thiophene-2-yl-methylene-propane-1,3-diamine has also been reported, revealing its molecular geometry and packing in the solid state. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The primary interactions expected to dictate the crystal packing are:
Van der Waals Forces: London dispersion forces would be the predominant intermolecular interactions, arising from the temporary fluctuations in electron density across the molecule. The large surface area of the molecule, with its alkyl and aromatic moieties, would allow for significant van der Waals contacts.
C-H···π Interactions: The hydrogen atoms of the isopropyl groups and the methyl group on the aromatic ring could potentially form weak hydrogen bonds with the electron-rich π system of the aniline ring of neighboring molecules. The geometry of these interactions would be highly dependent on the steric accessibility of the aromatic face.
The steric demands of the two isopropyl groups on the nitrogen atom are substantial. This would likely lead to a twisted conformation of these groups relative to the plane of the aniline ring. In the solid state, molecules would likely pack in a way that minimizes steric repulsion between these bulky groups, possibly leading to an interlocking or herringbone motif rather than a simple layered structure. A similar packing motif has been observed in other sterically hindered molecules, such as P,P-Bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide, where C-H···O and C-H···π interactions contribute to a herringbone arrangement. researchgate.net
A hypothetical representation of the crystallographic data is presented in the table below. It is important to note that this data is illustrative and not based on experimental findings for this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
Studies of Conformational Polymorphism
Conformational polymorphism arises when a molecule can adopt different conformations in the solid state, leading to different crystal structures with distinct physical properties. For this compound, the potential for conformational polymorphism would primarily stem from the rotational freedom around the C-N bonds connecting the isopropyl groups to the nitrogen atom and the C-N bond of the aniline group.
Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could potentially lead to the isolation of different polymorphic forms. Each polymorph would exhibit a unique set of spectroscopic signatures (e.g., in solid-state NMR and vibrational spectroscopy) and distinct physical properties, such as melting point and solubility.
The study of a related compound, N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide, has revealed the existence of a specific polymorphic form, highlighting the importance of investigating polymorphism in drug development and materials science. google.com While no such studies have been published for this compound, the structural flexibility of the molecule suggests that conformational polymorphism is a plausible characteristic.
Further research, involving systematic crystallization screening and characterization by techniques such as X-ray diffraction and differential scanning calorimetry, would be necessary to experimentally confirm the existence of polymorphs for this compound and to fully elucidate their structures and properties.
Reactivity Profiles and Mechanistic Investigations of 3 Methyl N,n Bis Propan 2 Yl Aniline
Electrophilic Aromatic Substitution (EAS) Reactions on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) stands as a cornerstone of aromatic chemistry, providing a versatile toolkit for the introduction of new functional groups onto the benzene (B151609) ring. nsysu.edu.tw The regiochemical outcome and kinetic profile of these reactions are intricately linked to the electronic and steric nature of the substituents present on the aromatic nucleus.
Regioselectivity and Electronic Directing Effects of N,N-bis(propan-2-yl) and 3-Methyl Substituents
The directing effects of the N,N-bis(propan-2-yl)amino and the 3-methyl groups are the primary determinants of where electrophiles will attack the aromatic ring of 3-methyl-N,N-bis(propan-2-yl)aniline.
The N,N-bis(propan-2-yl)amino group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring via resonance, thereby enriching the electron density of the ring and stabilizing the positively charged arenium ion intermediate formed during the reaction. This resonance effect is most pronounced at the ortho and para positions, making the amino group a strong ortho, para-director. However, the considerable steric bulk of the two isopropyl groups can impede the approach of an electrophile to the ortho positions (C2 and C6), suggesting that substitution at the less hindered para position (C4) may be favored.
The 3-methyl group is a less powerful, yet still activating, substituent. It directs incoming electrophiles to its own ortho and para positions (C2, C4, and C6) through a combination of inductive electron donation and hyperconjugation.
When both groups are present on the aniline ring, the strongly activating and directing influence of the N,N-bis(propan-2-yl)amino group is expected to dominate. Consequently, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the amino group. The directing influence of the methyl group at the 3-position will further modulate the product distribution at these sites.
Based on these directing effects, the anticipated major products for several common EAS reactions are summarized in the following table. It is crucial to note that Friedel-Crafts reactions can be challenging with highly activated anilines, as the Lewis acid catalyst can form a non-reactive complex with the basic amino group. nih.gov
| EAS Reaction | Predicted Major Product(s) |
| Nitration | 4-Nitro-3-methyl-N,N-bis(propan-2-yl)aniline, 6-Nitro-3-methyl-N,N-bis(propan-2-yl)aniline |
| Halogenation | 4-Halo-3-methyl-N,N-bis(propan-2-yl)aniline, 6-Halo-3-methyl-N,N-bis(propan-2-yl)aniline |
| Friedel-Crafts Acylation | 4-Acyl-3-methyl-N,N-bis(propan-2-yl)aniline |
Kinetic Studies and Mechanistic Pathways of EAS
While specific kinetic data for the electrophilic aromatic substitution of this compound are not documented in the literature, the general mechanism is well-established. nsysu.edu.tw It proceeds via a two-step pathway:
Formation of the Arenium Ion: The π-electron system of the aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. This step disrupts the aromaticity of the ring and is typically the slow, rate-determining step of the reaction. nsysu.edu.tw
Deprotonation: A weak base removes a proton from the carbon atom that is bonded to the new electrophile, restoring the aromatic system.
The presence of activating groups like the N,N-dialkylamino and methyl groups accelerates the reaction by stabilizing the positive charge of the arenium ion intermediate, thus lowering the activation energy of the rate-determining step.
Oxidation Chemistry of the Tertiary Amine Moiety in this compound
The tertiary amine functional group in this compound is a key site of reactivity, particularly in oxidation reactions.
Formation and Reactivity of N-Oxides and Related Oxidized Species
Tertiary amines can be readily oxidized to form N-oxides. In the case of N,N-dialkylanilines, this transformation is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The resulting N,N-dialkylaniline-N-oxides are versatile synthetic intermediates. The inherent weakness of the N-O bond allows for subsequent chemical transformations. For example, the reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a convenient route for the regioselective halogenation of the aniline ring. rsc.org Studies on related systems have shown that thionyl bromide often leads to para-bromination, whereas thionyl chloride can favor ortho-chlorination. rsc.org
Electrochemical Oxidation Pathways and Redox Potentials
The electrochemical oxidation of N,N-dialkylanilines generally proceeds via a one-electron transfer to generate a radical cation intermediate. acs.org The fate of this radical cation is dependent on the specific molecular structure and the reaction environment. While no direct electrochemical measurements for this compound have been reported, computational studies on substituted anilines offer valuable insights into their redox properties. The oxidation potential is a key parameter that reflects the ease with which a molecule can be oxidized. Electron-donating groups, such as alkyl and amino groups, tend to lower the oxidation potential.
The following table provides computationally derived aqueous one-electron oxidation potentials for aniline and related substituted compounds, offering a comparative basis for estimating the redox behavior of this compound. nih.gov
| Compound | Predicted Aqueous Oxidation Potential (V vs. NHE) nih.gov |
| Aniline | 0.84 |
| 3-Methylaniline | 0.79 |
| N,N-Dimethylaniline | 0.70 |
Note: These values are based on computational models of related molecules and serve as estimations.
Complexation Chemistry of this compound as a Ligand
The nitrogen atom of the tertiary amine in this compound possesses a lone pair of electrons, endowing it with the ability to act as a Lewis base and coordinate to metal centers, thereby functioning as a ligand. The two bulky isopropyl groups attached to the nitrogen atom would exert significant steric influence on the geometry and stability of any resulting metal complexes.
A review of the scientific literature reveals a lack of studies focused on the coordination chemistry of this compound. However, the broader class of N,N-dialkylanilines has been investigated as ligands in a variety of contexts, including catalysis and materials science. The steric hindrance imposed by the diisopropylamino group could lead to the formation of complexes with specific coordination numbers and geometries, potentially giving rise to unique catalytic or physical properties. Future experimental work is required to explore and characterize the complexation behavior of this particular aniline derivative.
Computational and Theoretical Studies of 3 Methyl N,n Bis Propan 2 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. capes.gov.brirjweb.com These methods provide information about the distribution of electrons and the energies of the molecular orbitals, which are fundamental to predicting chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. growingscience.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comeurjchem.com A small gap suggests high reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. growingscience.com
The ionization potential (IP), the energy required to remove an electron, can be approximated from the energy of the HOMO (IP ≈ -E_HOMO). The electron-donating alkyl groups (methyl and diisopropylamino) on 3-methyl-N,N-bis(propan-2-yl)aniline increase the electron density of the molecule, which raises the energy of the HOMO and thus lowers the ionization potential compared to unsubstituted aniline (B41778).
While specific DFT calculations for this compound are not extensively published, data from related substituted anilines can illustrate these principles. The introduction of alkyl groups, which are electron-donating, generally decreases the HOMO-LUMO gap, indicating an increase in reactivity. For example, a DFT study on p-isopropylaniline calculated a HOMO-LUMO gap of 5.2968 eV. thaiscience.info
Table 1: Illustrative HOMO-LUMO Gap Data for Related Aniline Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| p-Nitroaniline | -6.4253 | -2.5346 | 3.8907 | thaiscience.info |
| p-Aminoaniline | -5.3280 | -0.7261 | 4.6019 | thaiscience.info |
| p-Isopropylaniline | -5.8395 | -0.5427 | 5.2968 | thaiscience.info |
This table provides data for related compounds to illustrate electronic effects. Values are from calculations at the B3LYP/6-311G(d,p) level.
A Molecular Electrostatic Potential (MESP) surface is a 3D map that shows the charge distribution of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for understanding non-covalent interactions and sites of electrophilic or nucleophilic attack. nih.govnih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. mdpi.com
For this compound, the MESP would show a significant region of negative electrostatic potential localized on the nitrogen atom due to its lone pair of electrons. This negative potential would also be delocalized onto the aromatic ring, increasing the electron density at the ortho and para positions relative to the bulky amino group. The hydrogen atoms of the methyl and isopropyl groups would exhibit positive electrostatic potential.
Conformational Analysis and Energy Minima Determination via Molecular Mechanics and DFT
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. eurjchem.comsoton.ac.uk For a flexible molecule like this compound, methods like Molecular Mechanics (MM) and DFT are used to explore the potential energy surface and find the lowest energy conformations. nih.gov
Rotational isomerism in this compound is dominated by the immense steric hindrance imposed by the two isopropyl groups on the nitrogen atom. researchgate.netnih.gov This steric bulk severely restricts rotation around the C(aryl)–N bond. nih.gov This effect forces the nitrogen atom to adopt a more pyramidal geometry, pushing its lone pair out of optimal alignment for conjugation with the aromatic ring's π-system. This contrasts with less hindered anilines where the nitrogen can be more planar to maximize this stabilizing interaction. The rotation of the isopropyl groups themselves around the N–C bonds also has specific energy minima and barriers, further defining the molecule's accessible shapes.
Table 2: Summary of Key Rotational Barriers and Steric Interactions
| Bond | Interacting Groups | Expected Rotational Barrier | Primary Consequence |
|---|---|---|---|
| C(aryl)—N | Isopropyl groups vs. Aromatic Ring/Methyl group | High | Restricted rotation, non-planar nitrogen geometry. nih.gov |
| N—C(isopropyl) | Methyls of one isopropyl vs. the other isopropyl/aromatic ring | Moderate | Defines the orientation of the isopropyl groups. nih.gov |
The conformation of this compound is a direct result of the interplay between its substituents:
Reaction Mechanism Modeling Using Computational Chemistry
Computational chemistry, especially DFT, is a cornerstone for elucidating reaction mechanisms. tsijournals.com By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures and energies of intermediates and transition states. researchgate.net This provides a step-by-step understanding of how bonds are formed and broken.
For this compound, a relevant reaction to model would be electrophilic aromatic substitution. The N,N-diisopropylamino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (C2, C4, C6). The meta-methyl group provides slight additional activation. A computational model could calculate the activation energies for electrophilic attack at each of these positions. Due to the significant steric hindrance from the diisopropylamino group at the two ortho positions (C2 and C6), it is highly probable that computational modeling would predict a strong preference for substitution at the less-hindered para position (C4). The model would proceed by calculating the energy of the Wheland complex (a key intermediate in electrophilic aromatic substitution) for each possible attack site to confirm this regioselectivity. tsijournals.comresearchgate.net Although the principles are well-established, specific computational studies modeling reactions for this compound have not been prominently reported.
Prediction of Transition States and Reaction Barriers
The prediction of transition states and the associated energy barriers is a cornerstone of computational chemistry, providing quantitative insights into reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. For this compound, the bulky N,N-bis(propan-2-yl) groups introduce significant steric hindrance around the nitrogen atom, which profoundly influences the geometry and energy of transition states in its reactions.
Computational methods, particularly DFT, are employed to locate these fleeting structures. mit.eduims.ac.jp The process involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface, a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. fossee.in The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for understanding reaction rates.
While specific data for this compound is scarce, studies on related N,N-dialkylated amides and anilines offer valuable parallels. For instance, the rotational barrier around the C-N bond in amides is a classic example studied computationally. nih.gov This rotation involves a transition state where the p-orbital of the nitrogen is perpendicular to the pi-system of the carbonyl group (or in the case of aniline, the aromatic ring), disrupting conjugation. The steric bulk of the N-alkyl groups significantly impacts this barrier. For this compound, the large isopropyl groups would be expected to lead to a high rotational barrier for the C-N bond, influencing its conformational dynamics.
Table 1: Representative Calculated Rotational Barriers for C-N Bonds in Related Amides (Analogous Systems)
| Compound | Method | Solvent | Calculated Rotational Barrier (kcal/mol) |
| N,N-Dimethylacetamide | DFT | Gas Phase | ~18-20 |
| N,N-Dimethylacetamide | DFT | Water (continuum model) | Increased barrier due to polarity |
| Methyl N,N-dimethylcarbamate | DFT | Gas Phase | Lower than DMA, less solvent sensitive |
This table presents data for analogous amide systems to illustrate the principles of computational prediction of rotational barriers. The values are approximate and depend on the specific computational level of theory and basis set used. Data is inferred from general chemical knowledge and computational studies on amides. nih.gov
Elucidation of Reactivity and Selectivity in Chemical Transformations
Computational studies are instrumental in understanding the factors that govern the reactivity and selectivity of chemical reactions. For this compound, both electronic and steric factors play a crucial role. The methyl group at the meta position is a weak electron-donating group, which slightly activates the aromatic ring towards electrophilic substitution. The N,N-bis(propan-2-yl) group is also strongly electron-donating through resonance, further activating the ring, primarily at the ortho and para positions. However, the immense steric bulk of the di-isopropylamino group will severely hinder attack at the ortho positions.
Computational models can quantify these effects. For example, calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic attack. nih.gov In the case of this compound, calculations would likely show the highest electron density at the para position relative to the amino group, making it the most favorable site for many electrophilic substitution reactions.
Furthermore, by calculating the energies of the transition states for attack at different positions (ortho, meta, para), a quantitative prediction of regioselectivity can be made. The reaction pathway with the lowest activation barrier will be the kinetically favored one.
Table 2: Predicted Reactivity Parameters for Aniline and its Derivatives (Analogous Systems)
| Compound | Parameter | Predicted Favored Position for Electrophilic Attack | Key Influencing Factor |
| Aniline | Electronic | Ortho, Para | Strong activation by -NH2 group |
| N,N-Dimethylaniline | Electronic & Steric | Para | Strong activation by -N(CH3)2, some steric hindrance at ortho |
| 2,6-Diisopropylaniline | Steric | Para | Extreme steric hindrance at ortho positions by isopropyl groups |
| 3-Methylaniline (m-Toluidine) | Electronic | Ortho, Para to -NH2 | Combined activating effect of -NH2 and -CH3 |
This table is a qualitative representation based on established principles of organic chemistry and findings from computational studies on substituted anilines. nih.gov For this compound, a similar analysis would predict the para position to the amino group as the most reactive site for electrophilic substitution, with the ortho positions being sterically shielded.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering profound insights into the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent. aip.org For this compound, MD simulations can reveal how its conformation and interactions change over time in different solvents.
In an MD simulation, the forces on each atom are calculated based on a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. This allows for the study of dynamic processes such as conformational changes, solvent shell structure, and transport properties.
The interaction between this compound and solvent molecules will depend on the nature of the solvent. In polar protic solvents like water or methanol (B129727), hydrogen bonding between the solvent and the nitrogen lone pair of the aniline could occur, although this would be sterically hindered. In polar aprotic solvents, dipole-dipole interactions would dominate. In nonpolar solvents, van der Waals interactions would be the primary mode of interaction.
MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. They can also be used to calculate thermodynamic properties such as the free energy of solvation. Theoretical studies on the solvation dynamics of N,N-dimethylaniline in water and methanol have shown how the solvent reorganizes around the molecule upon ionization, a process that can be modeled with MD simulations. aip.org
Table 3: Qualitative Solvent Effects on the Dynamic Behavior of N,N-Dialkylanilines from MD Simulations (Illustrative)
| Solvent Type | Key Interaction | Expected Effect on Solute Dynamics |
| Polar Protic (e.g., Water, Methanol) | Hydrogen Bonding (hindered), Dipole-Dipole | Formation of a structured solvent shell around the amino group, potentially restricting conformational flexibility. |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | Dipole-Dipole | Strong electrostatic interactions influencing the orientation of the solute. |
| Nonpolar (e.g., Hexane, Toluene) | Van der Waals | Weaker, less specific interactions, allowing for greater conformational freedom of the solute. |
This table provides a qualitative summary of expected solvent effects based on general principles and findings from molecular dynamics simulations of similar aromatic amines. aip.org The specific behavior of this compound would be a balance between these interactions and its inherent steric and electronic properties.
Applications of 3 Methyl N,n Bis Propan 2 Yl Aniline in Advanced Chemical and Materials Research
Role as a Building Block in Polymer and Materials Synthesis
The aniline (B41778) moiety is a well-established precursor for electroactive and high-performance polymers. The specific structure of 3-methyl-N,N-bis(propan-2-yl)aniline provides a combination of an electron-donating nitrogen atom and bulky isopropyl groups, which can be leveraged to synthesize specialized polymers and organic electronic materials.
While direct polymerization studies of this compound are not extensively documented, its structure is analogous to monomers used in creating functional polymers. Anilines are the foundational monomers for polyaniline, one of the most studied conductive polymers. The nitrogen atom's lone pair of electrons contributes to the delocalized π-system essential for charge transport. The N,N-dialkyl substitution in this compound makes it a building block for N-substituted polyanilines. These substitutions are used to improve solubility and processability of the resulting polymers, which are often intractable, and to tune their electronic properties.
Furthermore, aniline derivatives are key components in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. By incorporating functionalized diamines, such as those derived from aniline structures, into the polymer backbone, researchers can impart specific properties like altered solubility, lower dielectric constant, or photosensitivity. The steric bulk of the diisopropyl groups in this compound could be exploited to create polyimides with increased free volume, potentially enhancing gas permeability or lowering the dielectric constant.
N,N-dialkylated anilines are frequently used as core structures in hole-transporting materials (HTMs) for organic electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. ktu.edu These materials facilitate the movement of positive charge carriers (holes) to the emissive layer or electrode. The electron-rich nature of the this compound moiety makes it an excellent hole-transporting unit. The bulky isopropyl groups can help prevent intermolecular aggregation and crystallization (π-π stacking), which is crucial for forming stable, amorphous thin films and ensuring the long-term operational stability of devices. ktu.edu Although this specific molecule may not be the final HTM, it serves as a critical precursor, which can be further functionalized to optimize its electronic levels (HOMO/LUMO) and morphological properties for seamless integration into a device stack.
Utilization in Catalytic Systems
The sterically hindered nature of the amine in this compound is a key feature that is highly sought after in modern catalysis, both in metal-free organocatalysis and as a structural motif in ligands for transition metals.
Sterically hindered amines are invaluable as non-nucleophilic bases in organic synthesis. mdpi.com The bulky isopropyl groups shield the nitrogen's lone pair, significantly diminishing its ability to act as a nucleophile while preserving its basicity. This allows it to deprotonate substrates to initiate a reaction without competing in unwanted side reactions. This principle is central to many organocatalytic transformations. For instance, in reactions like the copolymerization of epoxides, the steric profile of tertiary amine catalysts can have a profound impact on catalytic activity and selectivity. rsc.org While not a nucleophile, the amine can activate substrates through Lewis base interactions or participate in frustrated Lewis pair (FLP) chemistry, where its steric bulk prevents the quenching of a reactive Lewis acid.
Perhaps one of the most significant applications of sterically hindered anilines is as precursors for ligands in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. The development of ligands for reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen (C-N) bonds, has revolutionized pharmaceutical and materials synthesis. mit.edunih.gov
Effective catalysts for these transformations often require ligands that are both electron-rich and sterically bulky. mdpi.com this compound serves as an ideal starting point for synthesizing complex biaryl phosphine (B1218219) ligands. In these ligands, the aniline-derived moiety is attached to a phosphine-bearing aryl ring. The steric hindrance provided by the diisopropyl groups is critical; it promotes the reductive elimination step in the catalytic cycle and helps stabilize the active, low-coordinate metal species, leading to higher catalytic efficiency, especially with challenging substrates like aryl chlorides. nih.govacs.org The modular synthesis of such ligands, often starting from an aniline derivative, allows for fine-tuning of the catalyst's steric and electronic properties for a specific application.
Development of Charge-Transfer Complexes and Photofunctional Materials
A charge-transfer (CT) complex is formed when an electron donor molecule and an electron acceptor molecule associate, resulting in a partial transfer of electronic charge from the donor to the acceptor. wikipedia.org N,N-dialkylanilines are excellent electron donors due to the lone pair on the nitrogen atom, and they readily form CT complexes with suitable electron acceptors.
Research on complexes formed between various N,N-dialkylanilines and the electron acceptor anthracene (B1667546) demonstrates that the spectroscopic properties of the CT state are directly influenced by the nature of the alkyl groups on the aniline. ias.ac.in In a series of complexes with dimethyl-, diethyl-, dipropyl-, and dibutylaniline, a clear trend is observed: as the electron-donating ability of the aniline increases (i.e., its ionization energy decreases), the fluorescence emission from the CT state becomes more red-shifted and its lifetime increases. ias.ac.in This behavior is attributed to the stabilization of the charge-transfer state (A⁻D⁺) relative to the locally excited state.
The this compound, with its electron-donating methyl group and dialkylamino group, is expected to be a potent electron donor in such systems. The formation of these CT complexes introduces new absorption and emission bands in the visible spectrum that are not present in the individual components. This phenomenon is the basis for creating photofunctional materials. By selecting appropriate donor-acceptor pairs, materials can be designed with specific optical or electronic responses to light, finding use in applications such as organic conductors and photosensors. wikipedia.orgnih.gov
Below is an interactive table summarizing the observed trends for charge-transfer complexes between different N,N-dialkylanilines and anthracene, which illustrates the principles applicable to this compound.
Table 1: Spectroscopic Properties of Anthracene-Dialkylaniline Charge-Transfer Complexes Data derived from trends described in scientific literature. ias.ac.in
| Donor Molecule (Aniline Derivative) | Ionization Energy (eV) | Type I Fluorescence (LE State) | Type II Fluorescence (CT State) | Key Observation |
|---|---|---|---|---|
| N,N-Dimethylaniline | Lower | Narrow, Resonant | Broad, Red-shifted | Dual fluorescence indicating two isomeric forms. |
| N,N-Diethylaniline | Narrow, Resonant | Broad, More Red-shifted | CT state is further stabilized. | |
| N,N-Dipropylaniline | Narrow, Resonant | Broad, Even More Red-shifted | Trend of increasing red-shift with lower ionization energy continues. |
Formation and Spectroscopic Characterization of Donor-Acceptor Systems
In the realm of materials science, donor-acceptor (D-A) systems are of paramount importance for the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These systems typically consist of an electron-rich donor molecule and an electron-deficient acceptor molecule. The electronic interaction between these components can lead to the formation of charge-transfer (CT) complexes, which exhibit unique spectroscopic and electronic properties.
Generally, N,N-dialkylanilines serve as effective electron donors in such systems. For instance, studies on related compounds like N,N-dimethyl-p-toluidine have shown the formation of colored charge-transfer complexes with various acceptor molecules. nih.gov The electronic absorption spectra of these complexes provide insights into the strength of the donor-acceptor interaction and the energy of the charge-transfer transition.
While no specific studies detailing the formation and spectroscopic characterization of donor-acceptor systems involving this compound as the donor have been found, it is plausible that it could form such complexes. The electron-donating character of the N,N-diisopropylamino group, combined with the influence of the meta-methyl group on the electronic properties of the aniline ring, would likely facilitate charge-transfer interactions with suitable acceptor molecules.
Table 1: Hypothetical Spectroscopic Data for a Donor-Acceptor System with this compound (Note: This table is illustrative and based on general knowledge of similar compounds, as specific data for the target compound is not available in the reviewed literature.)
| Acceptor Molecule | Solvent | Absorption Maximum (λ_max) of CT Band (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Tetracyanoethylene (TCNE) | Dichloromethane | ~550-650 | ~1000-3000 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chloroform | ~600-750 | ~2000-5000 |
Further experimental investigation is required to confirm the formation of such donor-acceptor systems and to characterize their spectroscopic properties, including absorption and emission spectra, which would be crucial for evaluating their potential in optoelectronic applications.
Luminescence and Electronic Properties of Charge-Transfer States
The luminescence of charge-transfer states in donor-acceptor systems is a key phenomenon for applications in light-emitting devices. The emission properties, such as the wavelength, quantum yield, and lifetime, are highly dependent on the nature of the donor and acceptor, their relative orientation, and the polarity of the surrounding medium.
Research on other N,N-dialkylaniline derivatives has demonstrated that the formation of an intramolecular charge-transfer (ICT) state can lead to dual fluorescence, where both a locally excited state and a charge-transfer state emit light. This behavior is often highly sensitive to solvent polarity.
Specific research on the luminescence and electronic properties of charge-transfer states involving this compound is currently absent from the scientific record. However, based on the behavior of analogous compounds, it can be postulated that upon excitation in a donor-acceptor complex, an electron would be transferred from the aniline moiety to the acceptor, forming a charge-transfer state. The stability and radiative decay of this state would be influenced by the steric hindrance from the bulky isopropyl groups, which could affect the geometry of the excited state and, consequently, its luminescent properties.
Applications in Sensor Technologies and Chemical Probes (Non-Biological Sensing)
The ability of aniline derivatives to participate in redox reactions and to have their electronic properties modulated by their environment makes them attractive candidates for the development of chemical sensors.
Design of Chemo-sensors for Specific Analytes
Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. While there is extensive research on fluorescent sensors based on aniline derivatives for the detection of various analytes, including metal ions, no studies have been identified that specifically utilize this compound in the design of chemosensors. nih.gov
The design of a chemosensor based on this compound would likely involve incorporating a receptor unit capable of binding to the target analyte and linking it to the aniline core, which would act as the signaling unit. The binding event would perturb the electronic structure of the aniline derivative, leading to a change in its absorption or emission properties.
Redox Probes for Monitoring Chemical Processes
Redox probes are molecules that can undergo reversible oxidation and reduction processes, allowing them to be used to monitor the redox potential of a chemical system. The electrochemical behavior of aniline and its derivatives is well-documented, with the nitrogen atom being susceptible to oxidation.
The electrochemical properties of this compound have not been specifically reported. However, it is expected to undergo oxidation at the nitrogen atom, similar to other N,N-dialkylanilines. The potential at which this oxidation occurs would be influenced by the electron-donating isopropyl and methyl groups. This redox activity could, in principle, be harnessed for the development of redox probes. For instance, its incorporation into a polymer or attachment to an electrode surface could allow for the electrochemical monitoring of various chemical reactions.
Table 2: Predicted Electrochemical Properties of this compound (Note: This table is predictive and based on the general electrochemical behavior of similar aniline derivatives. Experimental verification is needed.)
| Property | Predicted Value | Method of Determination |
| Oxidation Potential (vs. Ag/AgCl) | +0.5 to +0.8 V | Cyclic Voltammetry |
| Reversibility | Quasi-reversible to Irreversible | Cyclic Voltammetry |
Methodological Advancements in the Study of 3 Methyl N,n Bis Propan 2 Yl Aniline
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and ensuring product quality. In-situ spectroscopic techniques are powerful tools that allow for the real-time analysis of a reaction mixture as it proceeds, without the need for sampling. nih.gov This provides a continuous stream of data on the concentration of reactants, intermediates, and products.
For the synthesis of 3-methyl-N,N-bis(propan-2-yl)aniline, which could be formed, for example, by the alkylation of 3-methylaniline, monitoring the progression is crucial. In-situ methods like Raman and Mid-infrared (Mid-IR) spectroscopy are particularly well-suited for this purpose. These techniques can track the disappearance of the N-H bonds in the primary and secondary amine precursors and the formation of the tertiary amine product.
Key advantages of in-situ monitoring include:
Kinetic Profiling: Precise measurement of reaction rates under various conditions.
Mechanism Insight: Identification of transient intermediates and byproducts.
Process Control: Real-time adjustments to reaction parameters (temperature, pressure, reactant addition) to maintain optimal conditions.
Safety Enhancement: Early detection of exothermic events or unexpected side reactions.
Recent developments have focused on integrating affordable and portable spectrometers into laboratory setups, making these advanced monitoring techniques more accessible to the wider research community. nih.gov Dielectric spectroscopy has also emerged as a novel method for in-situ monitoring of processes like nanoparticle formation, demonstrating the expanding toolkit available to chemists for tracking dynamic changes in a reaction system. researchgate.net
Table 1: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Application in Synthesis of this compound | Reference |
|---|---|---|---|
| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. | Monitors the conversion of C-N bonds and the disappearance of N-H stretches from precursors. Can be used with fiber-optic probes in standard reaction vessels. | nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions. | Tracks changes in characteristic functional group peaks, such as the primary/secondary amine N-H bands and the aromatic C-N stretch. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Provides detailed structural information on reactants, intermediates, and products directly in the reaction mixture, though it typically requires specialized benchtop or flow-tube setups. | researchgate.net |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, related to electronic transitions. | Can monitor the reaction if the aniline (B41778) derivatives involved have distinct electronic absorption profiles. Often used in real-time monitoring of nanoparticle synthesis. | nih.gov |
Flow Chemistry and Continuous Synthesis Approaches for Scalability
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, where the reaction occurs. This methodology offers significant advantages for the synthesis of anilines and their derivatives, particularly in terms of safety, scalability, and consistency. acs.orgrsc.org
The synthesis of this compound can be adapted to a continuous-flow process. This approach allows for superior control over reaction parameters like temperature and mixing, which is crucial for managing potentially exothermic alkylation reactions. The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, mitigating risks associated with thermal runaways. nih.gov Furthermore, scaling up production in flow chemistry is often achieved through "numbering up"—running multiple reactors in parallel—which avoids the complex challenges of re-optimizing a reaction for a larger batch reactor. nih.gov
Recent studies have demonstrated the successful continuous synthesis of various aniline derivatives, sometimes integrating multiple reaction and separation steps into a single, seamless process. acs.orgnih.gov These platforms are ideally suited for incorporating future innovations in artificial intelligence and machine learning for real-time process optimization and control. rsc.org
Table 2: Comparison of Batch vs. Flow Synthesis for Aniline Derivatives
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Difficult; requires re-optimization for different scales. | Simpler; often achieved by extending run time or numbering-up reactors. | nih.gov |
| Safety | Higher risk of thermal runaway in large volumes. | Excellent heat transfer minimizes risks; smaller volumes of hazardous materials at any given time. | nih.gov |
| Process Control | Less precise control over temperature, mixing, and residence time. | Precise, automated control over all reaction parameters. | rsc.org |
| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to stable operating conditions. | acs.org |
| Integration | Multi-step processes require isolation of intermediates. | Enables "telescoped" synthesis where multiple steps are connected in series. | nih.gov |
Advanced Separation and Purification Techniques for Complex Mixtures
The synthesis of tertiary amines like this compound often results in complex mixtures containing unreacted primary amines (e.g., 3-methylaniline), partially reacted secondary amines, and other impurities. Separating these closely related compounds is a significant challenge. Traditional methods like distillation can be energy-intensive and unsuitable for temperature-sensitive compounds, while standard column chromatography may not be economical for large-scale production. researchgate.net
Several advanced techniques have been developed to address these purification challenges:
Adsorbent-Based Purification: This method involves passing the impure tertiary amine, often dissolved in a non-polar solvent, over an adsorbent material like activated aluminum oxide. The more polar primary and secondary amines are retained by the adsorbent, allowing the pure tertiary amine to be eluted. The adsorbent can then be regenerated by washing with a polar solvent. google.comgoogle.com This process can achieve purities well above 99%. google.com
Buffer-Assisted Separation: An elegant method that exploits the different basicities (pKa values) of primary, secondary, and tertiary amines. By using aqueous buffer solutions of varying pH, one can selectively protonate and dissolve one class of amine while leaving the others in an organic phase, allowing for efficient separation without chromatography. researchgate.net
Selective Precipitation: This technique involves the use of an acid to selectively precipitate the desired amine from a mixture. For instance, trichloroacetic acid (TCA) can be added to a solution containing a mixture of an amine and non-basic impurities. The amine-TCA salt precipitates and can be isolated by filtration. The pure amine is then recovered by gentle heating, which causes decarboxylation of the TCA adduct. beilstein-journals.org
Modified Flash Chromatography: For challenging separations, amine-functionalized silica (B1680970) can be used as the stationary phase in flash chromatography. This neutralizes the acidic nature of standard silica, which can cause peak tailing and degradation of basic amines. Alternatively, adding a competing amine like triethylamine (B128534) to the mobile phase can achieve a similar effect. biotage.com
Table 3: Advanced Purification Techniques for Tertiary Amines
| Technique | Mechanism | Applicability to this compound Purification | Reference |
|---|---|---|---|
| Adsorption | Selective retention of polar impurities (primary/secondary amines) on a solid support (e.g., Al₂O₃). | Effective for removing more polar amine precursors from the final non-polar tertiary amine product. | google.comgoogle.com |
| Buffer-Assisted Separation | Differential partitioning of amines between organic and aqueous phases based on pH-dependent protonation. | Highly suitable for separating primary, secondary, and tertiary amines on a large scale without chromatography. | researchgate.net |
| Selective Precipitation with TCA | Formation of a precipitating salt with the amine, leaving non-basic impurities in solution. | A rapid method for isolating the amine from non-amine impurities. | beilstein-journals.org |
| Amine-Modified Chromatography | Uses a basic stationary phase or a basic mobile phase additive to prevent undesirable interactions with silica gel. | Improves peak shape and recovery for chromatographic purification of basic amines. | biotage.com |
Integration of Robotics and High-Throughput Experimentation in Research
High-Throughput Experimentation (HTE) has revolutionized chemical research by allowing scientists to perform hundreds or even thousands of experiments in parallel. youtube.com This is made possible by the integration of robotics and automation. For the study of this compound, HTE can be used to rapidly screen a wide array of reaction parameters to discover optimal synthesis conditions. youtube.comnih.gov
A typical HTE workflow involves a robotic platform equipped with a multi-axis arm and liquid/solid dispensing modules. youtube.com This system can accurately and tirelessly prepare arrays of reactions in microplates (e.g., 96-well plates). For example, to optimize the synthesis of this compound, an HTE campaign could investigate:
A library of different catalysts.
A wide range of solvents and solvent mixtures.
Varying reaction temperatures and pressures.
Different bases or other additives.
Once the reactions are complete, the plates are analyzed using rapid techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the yield and purity in each well. This data-rich approach allows researchers to quickly identify promising conditions for further development. nih.gov Software platforms are crucial for designing these complex experimental arrays, controlling the robotic hardware, and analyzing the vast amounts of data generated. nih.gov This methodology significantly accelerates the pace of research, reduces the consumption of materials, and can uncover non-obvious relationships between reaction components and outcomes. youtube.comnih.gov
Conclusion and Future Perspectives in the Academic Research of 3 Methyl N,n Bis Propan 2 Yl Aniline
Synthesis of Current Academic Understanding and Key Findings
Currently, the academic understanding of 3-methyl-N,N-bis(propan-2-yl)aniline is primarily based on general principles of organic chemistry and knowledge gleaned from studies of structurally similar, sterically hindered N,N-dialkylanilines. Direct, peer-reviewed research focusing exclusively on this compound is scarce.
From a structural standpoint, the molecule features a toluene (B28343) backbone with a diisopropylamino group at the meta-position. This arrangement suggests a combination of electronic effects from the methyl group and significant steric hindrance around the nitrogen atom. The methyl group is a weak electron-donating group, which would be expected to slightly activate the aromatic ring towards electrophilic substitution at the ortho and para positions relative to itself. However, the bulky N,N-diisopropyl groups are anticipated to dominate the compound's reactivity, primarily by shielding the nitrogen atom's lone pair of electrons and influencing the regioselectivity of reactions on the aromatic ring.
Key findings are largely extrapolated from related compounds. For instance, the synthesis of sterically hindered anilines can be challenging. General methods for the N-alkylation of anilines often face difficulties when introducing bulky substituents like isopropyl groups due to steric hindrance, which can lead to low yields or the formation of side products. More advanced catalytic methods, such as copper-catalyzed amination of aryl boronic esters, have shown promise for the synthesis of sterically hindered anilines and could likely be applied to produce this compound. nih.gov
Identification of Remaining Research Gaps and Unexplored Reactivity Patterns
The most significant finding regarding this compound is the profound gap in dedicated research. This lack of investigation translates into numerous unexplored areas:
Optimized Synthesis: There is no published, optimized, and well-characterized synthetic route specifically for this compound. Research is needed to develop efficient and scalable methods for its preparation.
Physicochemical Properties: Detailed experimental data on its fundamental physicochemical properties, such as its pKa, oxidation potential, and spectroscopic characteristics, are not readily available in the academic literature.
Reactivity Studies: The reactivity of this compound is almost entirely unexplored. Key questions remain regarding its behavior in fundamental organic reactions:
Electrophilic Aromatic Substitution: How does the interplay between the activating meta-methyl group and the sterically demanding N,N-diisopropylamino group direct incoming electrophiles? The steric bulk may override the electronic directing effects, leading to unusual substitution patterns.
N-Oxidation: The susceptibility of the nitrogen atom to oxidation, a common metabolic pathway for aromatic amines, is unknown. evitachem.com The steric shielding by the isopropyl groups might confer significant stability against oxidation.
Metal Complexation: The ability of the nitrogen lone pair to act as a ligand for metal centers is likely diminished due to steric hindrance. Investigating its coordination chemistry could reveal its potential as a non-coordinating base or in the formation of frustrated Lewis pairs.
Spectroscopic Characterization: While basic NMR and mass spectrometry data can be predicted, detailed spectroscopic studies, including advanced 2D NMR and crystallographic analysis, are needed to fully elucidate its structural and electronic properties.
Prognostications for Future Scholarly Contributions and Interdisciplinary Research Directions
The current void in the literature presents a clear roadmap for future scholarly contributions. Initial research will likely focus on the fundamental aspects of this compound.
Fundamental Chemistry:
Synthetic Methodology: Development of a robust and high-yielding synthesis of this compound would be a crucial first step, enabling further research.
Mechanistic Studies: Detailed mechanistic studies of its reactions, particularly electrophilic aromatic substitution and reactions at the nitrogen center, would provide valuable insights into the effects of combined steric and electronic influences on reactivity.
Interdisciplinary Research:
Materials Science: Substituted anilines are precursors to a wide range of organic materials, including polymers and dyes. evitachem.com The unique steric and electronic properties of this compound could be exploited to create novel materials with tailored optical, electronic, or physical properties. For example, its incorporation into polymer backbones could influence chain packing and thermal stability.
Medicinal Chemistry: While many aniline (B41778) derivatives have applications in drug discovery, they can also present toxicity concerns. cresset-group.com The sterically hindered nature of this compound might modulate its metabolic profile, potentially reducing toxicity associated with N-oxidation. This makes it an interesting scaffold for the design of new bioactive molecules.
Catalysis: The sterically hindered nitrogen atom could make this compound a useful non-nucleophilic base in organic synthesis, capable of deprotonating substrates without competing in nucleophilic reactions.
Broader Impact of this compound Research on Fundamental Chemical Sciences and Emerging Technologies
The study of this compound, while focused on a single molecule, has the potential to contribute significantly to the broader chemical sciences and emerging technologies.
Advancing Fundamental Understanding: Research into its synthesis and reactivity will deepen our understanding of how steric and electronic effects govern chemical transformations. It provides a specific and interesting case study for the principles of physical organic chemistry.
New Synthetic Tools: The development of this compound as a non-nucleophilic base or as a building block for more complex molecules could provide synthetic chemists with new tools to tackle challenging synthetic problems.
Enabling Emerging Technologies: In the long term, materials derived from this compound could find applications in areas such as organic electronics (e.g., organic light-emitting diodes or transistors) or as components of advanced polymers with specific performance characteristics. Its potential role in medicinal chemistry could lead to the development of new therapeutic agents with improved safety profiles.
Q & A
Q. What are the common synthetic routes for 3-methyl-N,N-bis(propan-2-yl)aniline, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves alkylation of 3-methylaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions. Key steps include:
- Reagent Selection : Use K₂CO₃ or NaH as a base to deprotonate the amine, facilitating nucleophilic substitution .
- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction rates compared to non-polar solvents .
- Temperature Control : Reactions at 60–80°C reduce side products (e.g., over-alkylation) while maintaining efficiency .
Q. Yield Optimization Table :
| Condition | Yield Range | Reference |
|---|---|---|
| DMF, K₂CO₃, 80°C | 70–85% | |
| THF, NaH, 60°C | 65–75% | |
| Benzene, PBr₃ (halogenation) | 43–54% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- Quaternary carbons: δ 145–150 ppm (aryl-N).
- Isopropyl carbons: δ 20–25 ppm (CH₃) and δ 50–55 ppm (CH) .
- Mass Spectrometry (MS) :
Q. How does the steric bulk of the isopropyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The bulky isopropyl groups:
- Reduce Nucleophilicity : Steric hindrance decreases accessibility of the lone pair on nitrogen, slowing reactions with electrophiles .
- Direct Reaction Pathways : Favors para-substitution in electrophilic aromatic substitution due to steric blocking of ortho positions .
- Impact Solubility : Enhances solubility in non-polar solvents, complicating purification via aqueous workup .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data when determining the structure of this compound?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in isopropyl groups. Parameters like R1 and wR2 should be <5% for reliable results .
- Twinned Data Handling : Apply twin law matrices (e.g., -h, -k, l) to correct for pseudo-merohedral twinning .
- Hydrogen Bonding Analysis : Identify C–H⋯π interactions (distance ~3.0 Å) to validate packing models .
Q. Crystallographic Refinement Table :
| Parameter | Value | Reference |
|---|---|---|
| R1 (I > 2σ(I)) | 0.045 | |
| C–H⋯Br Distance | 3.05 Å | |
| Torsion Angle (N–C) | 118.6° |
Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices (electrophilicity) at ring positions. Para positions typically show higher reactivity due to steric and electronic effects .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on transition states to predict kinetic vs. thermodynamic control .
- Hammett Parameters : Apply σ⁺ values to correlate substituent effects (e.g., –N(iPr)₂ has σ⁺ ≈ –0.3) .
Q. What experimental approaches are used to study the compound’s interactions in catalytic systems, and how do solvent effects impact these interactions?
Methodological Answer:
-
Kinetic Studies : Monitor reaction rates (e.g., hydrogenation) using UV-Vis or GC-MS. Polar solvents (e.g., MeCN) stabilize charged intermediates, increasing turnover frequency .
-
EPR Spectroscopy : Detect radical intermediates in oxidation reactions. Isopropyl groups stabilize radicals via hyperconjugation, altering g-values .
-
Solvent Polarity Table :
Solvent Dielectric Constant Observed TOF (h⁻¹) Hexane 1.9 12 THF 7.5 35 DMF 37 68
Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different assay systems?
Methodological Answer:
- Dose-Response Curves : Normalize IC₅₀ values against control compounds (e.g., cisplatin) to account for assay sensitivity .
- Membrane Permeability Assays : Use Caco-2 cell models to correlate logP (calculated ~3.5) with bioavailability discrepancies .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
